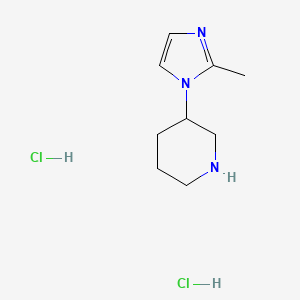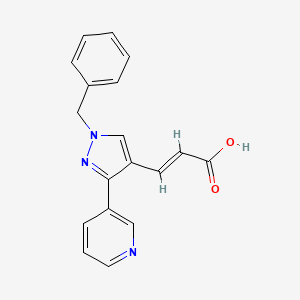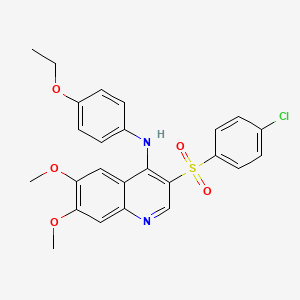
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to play a significant role in cell biology .
Mode of Action
It’s known that this compound is a next-generation, water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) that accelerates reaction rates and suppresses cell cytotoxicity .
Biochemical Pathways
Compounds with a similar structure, such as 1h-1,2,3-triazole, have been found to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Pharmacokinetics
It’s worth noting that the compound is a powder and is stored at a temperature of 4°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that this compound accelerates reaction rates and suppresses cell cytotoxicity , which suggests it may have a protective effect on cells.
Action Environment
It’s worth noting that the compound is a powder and is stored at a temperature of 4°c , which suggests that temperature and physical state may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the triazole ring.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce dehalogenated triazole compounds.
Scientific Research Applications
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-Chloro-1-methyl-1H-1,2,3-triazole-5-carboxylate
- tert-Butyl 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylate
- tert-Butyl 4-Fluoro-1-methyl-1H-1,2,3-triazole-5-carboxylate
Uniqueness
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in various applications, making it distinct from its chloro, iodo, and fluoro counterparts.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMGDCKEOHHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=NN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)







![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)



